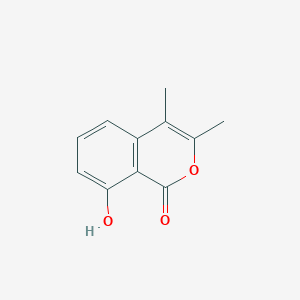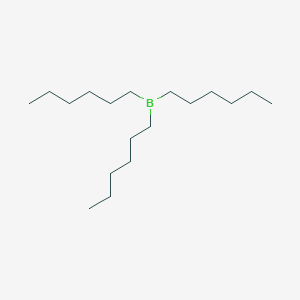
4-(三氟甲基)苯基异氰酸酯
科学研究应用
BI-201335因其抗病毒特性而被广泛研究。其主要应用是治疗慢性丙型肝炎病毒感染。 该化合物通过抑制NS3/4A蛋白酶发挥作用,NS3/4A蛋白酶是病毒复制所必需的 . 此外,BI-201335已被用于与其他抗病毒药物(如聚乙二醇化干扰素α-2a和利巴韦林)联合使用,以提高其疗效 .
作用机制
BI-201335通过与NS3/4A蛋白酶的活性位点结合发挥作用,从而阻止病毒多蛋白的蛋白水解裂解。 这种抑制破坏了丙型肝炎病毒的复制周期,导致病毒载量降低 . 该机制涉及的分子靶点包括NS3/4A蛋白酶的催化三联体,这对其酶活性至关重要 .
生化分析
Biochemical Properties
It is known that isocyanates can react with a variety of biomolecules, including proteins and enzymes, through a process called carbamylation . This can alter the function of these biomolecules and potentially disrupt biochemical reactions.
Cellular Effects
They can also cause inflammation and oxidative stress, which can disrupt cellular processes and lead to damage .
Molecular Mechanism
It is known that isocyanates can react with proteins and other biomolecules, altering their structure and function . This can lead to changes in gene expression and enzyme activity, potentially disrupting normal cellular processes .
Temporal Effects in Laboratory Settings
It is known that isocyanates can cause long-term effects on cellular function, potentially leading to cell death and tissue damage .
Metabolic Pathways
It is known that isocyanates can be metabolized by the body, potentially leading to the formation of toxic metabolites .
Transport and Distribution
It is known that isocyanates can diffuse across cell membranes and distribute throughout the body .
Subcellular Localization
It is known that isocyanates can react with proteins and other biomolecules, potentially altering their localization within the cell .
准备方法
BI-201335是通过一系列化学反应合成的,涉及肽模拟结构的形成。 合成路线包括在脯氨酸残基上引入独特的C端羧酸和溴喹啉取代基 . 工业生产方法涉及优化这些合成路线,以确保最终产品的高收率和纯度 .
化学反应分析
BI-201335经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以用来修饰分子内的官能团。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。 这些反应的主要产物通常是具有修饰官能团的原始化合物的衍生物 .
相似化合物的比较
BI-201335因其特异性结合特性和溴喹啉部分的存在而独一无二。 类似化合物包括其他NS3/4A蛋白酶抑制剂,如特拉匹韦和波普立韦 . 与这些化合物相比,BI-201335表现出更高的效力和更良好的药代动力学特征 .
参考文献
属性
IUPAC Name |
1-isocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWVDCKDWZCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935067 | |
| Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-13-6 | |
| Record name | 4-(Trifluoromethyl)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1548-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,alpha-Trifluoro-p-tolyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-p-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electron-withdrawing nature of the trifluoromethyl group in 4-(trifluoromethyl)phenyl isocyanate influence its reactivity and the thermal latency of the resulting urea initiator?
A1: 4-(Trifluoromethyl)phenyl isocyanate reacts with 4-aminopyridine to form an N-aryl-N′-pyridyl urea. The trifluoromethyl group, being strongly electron-withdrawing, reduces the electron density on the aromatic ring of the isocyanate. This reduced electron density affects the urea's ability to initiate the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA). The research demonstrates that a higher electron-withdrawing ability of the substituent on the aryl group correlates with a higher peak temperature for the exothermic polymerization reaction observed in DSC analysis []. Therefore, the presence of the trifluoromethyl group in 4-(trifluoromethyl)phenyl isocyanate contributes to a higher thermal latency of the resulting urea initiator compared to ureas synthesized with less electron-withdrawing substituents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)







![(dimethyl)[3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropyl]ammonium chloride](/img/structure/B75732.png)
